Reuterin

Description

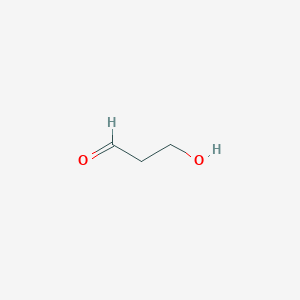

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxypropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c4-2-1-3-5/h2,5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXKFZDCRYJKTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062199 | |

| Record name | Reuterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxypropanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003453 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2134-29-4 | |

| Record name | Reuterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2134-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxypropionaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002134294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanal, 3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Reuterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxypropionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRACRYLALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5F79YAO6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxypropanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003453 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Reuterin Against Gram-negative Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reuterin, a potent broad-spectrum antimicrobial compound produced by Limosilactobacillus reuteri during the anaerobic metabolism of glycerol, has garnered significant attention for its potential applications in food preservation and as a therapeutic agent.[1][2] This dynamic multi-component system, primarily consisting of 3-hydroxypropionaldehyde (3-HPA) in equilibrium with its hydrate and dimer forms, exhibits pronounced inhibitory activity against a wide array of microorganisms, including clinically relevant Gram-negative bacteria.[1][3] Notably, Gram-negative bacteria often display greater sensitivity to this compound than their Gram-positive counterparts.[1][4] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action against Gram-negative bacteria, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Core Mechanisms of Action

The antimicrobial activity of this compound against Gram-negative bacteria is not attributed to a single mode of action but rather a multi-pronged attack on cellular integrity and function. The primary mechanisms identified to date include the induction of oxidative stress, disruption of the cell membrane, and subsequent DNA damage.[5]

Induction of Oxidative Stress via Thiol Group Interaction

A key mechanism of this compound's toxicity is its ability to induce significant oxidative stress within the bacterial cell.[6][7] The highly reactive aldehyde group of 3-HPA readily interacts with thiol groups present in proteins and small molecules, such as glutathione.[6][8] This interaction leads to the depletion of the cell's antioxidant defenses and the accumulation of reactive oxygen species (ROS).[5][9]

The resulting oxidative stress disrupts the intracellular redox balance, leading to widespread damage to cellular components.[10] Studies have shown that Escherichia coli cells exposed to sublethal concentrations of this compound upregulate genes belonging to the OxyR regulon, a key pathway in the oxidative stress response.[6][7] Furthermore, E. coli mutants lacking the oxyR gene exhibit increased sensitivity to this compound, underscoring the importance of this defense mechanism in mitigating this compound-induced damage.[6]

The interaction of this compound with thiol groups is a critical aspect of its broad-spectrum activity, as it targets a wide range of cellular processes dependent on sulfhydryl-containing enzymes and molecules.[6]

Disruption of the Outer Membrane and Cellular Integrity

This compound has been shown to compromise the integrity of the Gram-negative bacterial cell envelope.[5] While the precise molecular interactions with the outer membrane are still under investigation, evidence suggests that this compound can cause membrane damage, leading to increased permeability.[5][11] This disruption of the cell membrane is a critical step that facilitates the entry of this compound into the cytoplasm, where it can exert its effects on intracellular targets. The loss of membrane integrity also leads to the leakage of essential cellular components and a collapse of the proton motive force, ultimately contributing to cell death.[5]

DNA Damage

Following the disruption of the cell membrane and the induction of oxidative stress, this compound can cause significant damage to bacterial DNA.[5] The increase in intracellular ROS levels contributes to DNA lesions.[5] Studies using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay have demonstrated a significant increase in DNA damage in bacteria exposed to this compound.[5][12] While direct interaction of this compound with DNA has been proposed, the primary route of DNA damage is likely indirect, mediated by the overwhelming oxidative stress induced within the cell.

Quantitative Data: Antimicrobial Activity of this compound

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of this compound against various Gram-negative bacteria as reported in the literature.

| Gram-negative Bacterium | This compound (3-HPA) MIC | Reference |

| Escherichia coli | 7.5–15 mM | [13] |

| Escherichia coli BW25113 | 1.15 mM | [12] |

| Escherichia coli K12 | 0.9–1.1 mM | [14] |

| Salmonella enterica | ≥ 95% inhibition at 10 mM | [15] |

| Shigella sonnei | ≥ 95% inhibition at 10 mM | [15] |

| Vibrio cholerae | ≥ 95% inhibition at 10 mM | [15] |

| Campylobacter jejuni | 1.5 - 3.0 µM (acrolein) | [16] |

| Campylobacter coli | 1.5 - 3.0 µM (acrolein) | [16] |

Experimental Protocols

Production and Purification of this compound

Objective: To produce and purify this compound from Limosilactobacillus reuteri cultures for use in antimicrobial assays.

Methodology:

-

Bacterial Culture: L. reuteri is cultured anaerobically in a suitable medium such as MRS broth.[15]

-

Cell Harvesting: Bacterial cells are harvested by centrifugation and washed with a phosphate buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4).[15]

-

Glycerol Conversion: The washed cells are resuspended in a glycerol solution (e.g., 250 mM glycerol) and incubated anaerobically to allow the conversion of glycerol to this compound.[15]

-

Purification: The cell-free supernatant containing this compound is collected after centrifugation and filter-sterilization.[17] Further purification can be achieved using silica gel chromatography.[14]

-

Quantification: The concentration of 3-HPA in the purified this compound solution is determined using methods such as high-performance liquid chromatography (HPLC) or a colorimetric assay.[15][18]

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a target Gram-negative bacterium.

Methodology:

-

Bacterial Inoculum Preparation: The target Gram-negative bacterium is grown to a specific optical density and then diluted to a standardized concentration (e.g., 10^6 CFU/mL).[17]

-

Serial Dilution of this compound: Purified this compound is serially diluted in a suitable growth medium (e.g., Mueller-Hinton agar) in a 96-well microtiter plate.[15][17]

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.[17]

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).[17]

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.[15]

Visualizations

Signaling Pathway: this compound-induced Oxidative Stress in Gram-negative Bacteria

Caption: this compound induces oxidative stress by reacting with thiol groups, leading to ROS production and cell death.

Experimental Workflow: this compound Production and MIC Assay

Caption: Workflow for producing this compound and determining its Minimum Inhibitory Concentration (MIC).

Conclusion

The mechanism of action of this compound against Gram-negative bacteria is a complex and multifaceted process. Its ability to induce oxidative stress through the depletion of thiol-containing molecules, disrupt the cell membrane, and cause DNA damage collectively contributes to its potent bactericidal activity. This multi-target mechanism makes the development of resistance more challenging for bacteria. Further research into the specific interactions of this compound with the outer membrane components of Gram-negative bacteria and a deeper understanding of the genetic and metabolic responses to this compound exposure will be crucial for the development of novel antimicrobial strategies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising antimicrobial compound.

References

- 1. Application of the this compound System as Food Preservative or Health-Promoting Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound-producing Limosilactobacillus reuteri: Optimization of in situ this compound production in alginate-based filmogenic solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. The antimicrobial compound this compound (3-hydroxypropionaldehyde) induces oxidative stress via interaction with thiol groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Bacterial Metabolite this compound Attenuated LPS-Induced Oxidative Stress and Inflammation Response in HD11 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. doaj.org [doaj.org]

- 11. Insights into the Mechanisms of this compound against Staphylococcus aureus Based on Membrane Damage and Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Systematic analysis of the antibacterial mechanisms of this compound using the E. coli Keio collection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Research Collection | ETH Library [research-collection.ethz.ch]

- 14. Inhibitory activity spectrum of this compound produced by Lactobacillus reuteri against intestinal bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Human-Derived Probiotic Lactobacillus reuteri Demonstrate Antimicrobial Activities Targeting Diverse Enteric Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound Demonstrates Potent Antimicrobial Activity Against a Broad Panel of Human and Poultry Meat Campylobacter spp. Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Production, Storage Stability, and Susceptibility Testing of this compound and Its Impact on the Murine Fecal Microbiome and Volatile Organic Compound Profile [frontiersin.org]

The Biochemical Pathway of Reuterin Synthesis in Lactobacillus reuteri: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Lactobacillus reuteri, a prominent member of the gut microbiota, possesses the unique ability to produce reuterin (3-hydroxypropionaldehyde), a potent broad-spectrum antimicrobial compound. This technical guide provides an in-depth exploration of the biochemical pathway responsible for this compound synthesis. It details the enzymatic conversion of glycerol, the genetic underpinnings of the pathway located within the propanediol-utilization (pdu) operon, and the key factors influencing production yields. Furthermore, this document outlines detailed experimental protocols for the cultivation of L. reuteri, induction and quantification of this compound, and assays for the key enzyme, glycerol dehydratase. All quantitative data are summarized in structured tables for comparative analysis, and critical pathways and workflows are visualized using DOT language diagrams to facilitate a comprehensive understanding of this significant metabolic process.

Introduction

Lactobacillus reuteri is a heterofermentative lactic acid bacterium that colonizes the gastrointestinal tract of humans and other animals.[1] Certain strains of L. reuteri can anaerobically metabolize glycerol to produce this compound, a dynamic multi-compound system primarily composed of 3-hydroxypropionaldehyde (3-HPA), its hydrate, and its dimer.[2][3] this compound exhibits potent antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and protozoa, making it a compound of significant interest for food preservation and therapeutic applications.[2][4] The synthesis of this compound is a key component of the probiotic activity attributed to some L. reuteri strains.[5] This guide delves into the core biochemical and genetic mechanisms governing this compound production.

The Biochemical Pathway of this compound Synthesis

The conversion of glycerol to this compound is a two-step enzymatic process that is part of the propanediol utilization pathway. This pathway is crucial for regenerating NAD+ from NADH produced during glucose metabolism, thereby enhancing the bacterium's growth.[2][6]

The central enzyme in this pathway is a coenzyme B12 (cobalamin)-dependent glycerol dehydratase (EC 4.2.1.30).[1][2] This enzyme catalyzes the dehydration of glycerol to form 3-hydroxypropionaldehyde (3-HPA), the primary component of this compound.[7][8] The glycerol dehydratase in L. reuteri is encoded by the pduCDE genes and is composed of three subunits: α, β, and γ.[2][9]

The 3-HPA produced can then be further metabolized. In the presence of excess NADH, it is reduced to 1,3-propanediol (1,3-PDO) by a 1,3-propanediol oxidoreductase , an enzyme encoded by the dhaT gene.[6][9] This subsequent reaction is important for the regeneration of NAD+.

Genetic Regulation: The Propanediol-Utilization (pdu) Operon

The enzymatic machinery for this compound synthesis is encoded within the propanediol-utilization (pdu) gene cluster.[10][11] This operon also contains genes for the biosynthesis of cobalamin (vitamin B12), the essential cofactor for glycerol dehydratase.[10] The presence and expression of the pdu operon are critical for a strain's ability to produce this compound.[11]

Quantitative Data on this compound Production

The production of this compound is influenced by various factors, including the L. reuteri strain, initial glycerol concentration, cell biomass, pH, temperature, and incubation time. The following tables summarize quantitative data from various studies.

Table 1: Influence of Glycerol and Biomass Concentration on this compound Production

| L. reuteri Strain | Initial Glycerol (mM) | Cell Biomass (g/L dry weight or log CFU/mL) | This compound Produced (mM) | Reference |

| DPC16 | 300 | 21 g/L | ~183 (calculated from 61.3% yield) | [12] |

| DPC16 | 350 | 25 g/L | Not specified, but conditions for max. production | [13] |

| Not Specified | 200 | 30 g/L | 170 | [14] |

| DSM 20016 | 100 | 8 log CFU/mL | 68.39 | [15] |

| DSM 17938 | 100 | 8 log CFU/mL | 30.00 | [15] |

| BR201 | 500 | OD600 of 100 | 378 | [6] |

Table 2: Optimal Conditions for this compound Production

| L. reuteri Strain | Temperature (°C) | pH | Incubation Time (h) | Key Findings | Reference |

| DPC16 | 25 | 6.8 | 2 | Optimal conditions for efficient transformation. | [12][13] |

| DPC16 | 30 | 6.2 | 1 | High this compound yield obtained under these conditions. | [12] |

| Not Specified | 30 - 37 | 6.5 - 7.0 | 24 | Maximized this compound productivity. | [16] |

| WBB05 | 20 | Not specified | Not specified | Highest this compound production observed at this temperature. | [17] |

| ATCC 53608 | 5 - 37 | Not specified | 1.5 - 2 | Wide activity range for glycerol dehydratase. | [15] |

Experimental Protocols

Cultivation of Lactobacillus reuteri

A two-step process is commonly employed for this compound production, involving an initial cell growth phase followed by a bioconversion phase with resting cells.[6][12]

Materials:

-

Lactobacillus reuteri strain (e.g., DSM 20016, ATCC 55730)

-

de Man, Rogosa and Sharpe (MRS) broth

-

Glycerol

-

Sterile centrifuge tubes

-

Incubator (37°C)

-

Centrifuge

Procedure:

-

Activate the stock culture of L. reuteri by inoculating it into sterile MRS broth.

-

Incubate at 37°C for 24 hours under static or anaerobic conditions.[15]

-

Sub-culture the activated strain into a larger volume of MRS broth (optionally supplemented with ~20 mM glycerol to pre-induce the pathway) and incubate at 37°C until the late exponential or early stationary phase is reached (typically 16-24 hours).[15][18]

-

Harvest the bacterial cells by centrifugation (e.g., 9800 x g for 10 minutes).[15]

-

Wash the cell pellet twice with a sterile buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4 or sterile saline solution).[2][17]

This compound Production with Resting Cells

Materials:

-

Washed L. reuteri cell pellet

-

Sterile glycerol solution (e.g., 250 mM in water or buffer)[2]

-

Incubator (optimal temperature varies by strain, e.g., 25-37°C)

-

Reaction vessels (e.g., screw-capped tubes)

Procedure:

-

Resuspend the washed cell pellet in the sterile glycerol solution to a desired cell density (e.g., 21-25 g/L dry weight).[12]

-

Incubate the cell suspension under anaerobic or static conditions at the optimal temperature for the specific strain (e.g., 37°C) for a defined period (e.g., 1-2 hours).[2][12]

-

Terminate the reaction by centrifuging the mixture to pellet the cells.

-

Collect the supernatant, which contains the produced this compound. The supernatant can be filter-sterilized for further analysis or use.[18]

Quantification of this compound

This method is based on the reaction of acrolein (a dehydration product of 3-HPA) with tryptophan to form a colored complex.[10][17]

Materials:

-

This compound-containing supernatant

-

95% Ethanol

-

0.1 M Tryptophan solution (in 0.05 M HCl)

-

35% HCl

-

Water bath (40°C)

-

Spectrophotometer

Procedure:

-

Mix 500 µL of the filtered sample supernatant with 350 µL of 95% ethanol and 150 µL of 0.1 M tryptophan solution.[17]

-

Add 2.0 mL of 35% HCl to the mixture.[17]

-

Incubate the mixture in a water bath at 40°C for 30 minutes.[17]

-

Measure the absorbance of the resulting purple-colored solution at 560 nm.[17]

-

Quantify the this compound concentration by comparing the absorbance to a standard curve prepared with a known concentration of acrolein, assuming a 1:1 molar ratio.[10]

HPLC provides a more specific and accurate quantification of 3-HPA.

Materials:

-

HPLC system with a refractive index (RI) detector

-

Ion exclusion column (e.g., Aminex HPX-87H)

-

Mobile phase (e.g., 5 mM H₂SO₄)

-

Column oven

-

3-HPA standard

Procedure:

-

Set up the HPLC system with an appropriate column and mobile phase.

-

Set the column temperature to 55-60°C and the flow rate to 0.5-0.6 mL/min.[10][19]

-

Inject the filtered supernatant and a series of 3-HPA standards.

-

Determine the concentration of this compound in the sample by comparing the peak area to the standard curve.[10]

Glycerol Dehydratase Activity Assay

The activity of glycerol dehydratase can be determined by measuring the formation of aldehydes from a substrate. A coupled-enzyme assay is often used for continuous monitoring.[20]

Materials:

-

Crude cell extract of L. reuteri

-

Reaction buffer (e.g., 80 mM HEPES, pH 8.2)[21]

-

Substrate (e.g., 1 M 1,2-propanediol, as it is also a substrate and often used for convenience)[20][21]

-

Coenzyme B12 solution (e.g., 0.12 mM)[21]

-

Coupling enzyme (e.g., yeast alcohol dehydrogenase)[20]

-

NADH

-

Spectrophotometer

Procedure (Coupled Assay Example):

-

Prepare a reaction mixture containing the buffer, NADH, and the coupling enzyme (e.g., yeast alcohol dehydrogenase).

-

Add the crude cell extract containing glycerol dehydratase.

-

Initiate the reaction by adding the substrate (1,2-propanediol) and coenzyme B12.

-

Glycerol dehydratase converts 1,2-propanediol to propionaldehyde.

-

The coupling enzyme immediately reduces the propionaldehyde to 1-propanol, oxidizing NADH to NAD+.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.[20]

-

Calculate the enzyme activity based on the rate of NADH consumption.

Conclusion

The synthesis of this compound by Lactobacillus reuteri is a well-defined biochemical process centered around the coenzyme B12-dependent glycerol dehydratase. The production is tightly regulated at the genetic level by the pdu operon and is significantly influenced by environmental conditions. The protocols and data presented in this guide provide a comprehensive framework for researchers and professionals to study and optimize the production of this valuable antimicrobial compound. Further research, potentially involving metabolic engineering of the pdu pathway, could lead to enhanced yields and novel applications for this compound in the pharmaceutical and food industries.

References

- 1. Comparative Genome Analysis of Lactobacillus reuteri and Lactobacillus fermentum Reveal a Genomic Island for this compound and Cobalamin Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The antimicrobial compound this compound (3-hydroxypropionaldehyde) induces oxidative stress via interaction with thiol groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. scirp.org [scirp.org]

- 12. mdpi.com [mdpi.com]

- 13. Transcriptome Analysis of Glycerin Regulating this compound Production of Lactobacillus reuteri - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Production and stability of 3-hydroxypropionaldehyde in Lactobacillus reuteri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound-producing Limosilactobacillus reuteri: Optimization of in situ this compound production in alginate-based filmogenic solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. longdom.org [longdom.org]

- 17. Production of this compound by Lactobacillus coryniformis and its antimicrobial activities | Journal of Dairy Research | Cambridge Core [cambridge.org]

- 18. corpus.ulaval.ca [corpus.ulaval.ca]

- 19. Production, Storage Stability, and Susceptibility Testing of this compound and Its Impact on the Murine Fecal Microbiome and Volatile Organic Compound Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Measurement of crude-cell-extract glycerol dehydratase activity in recombinant Escherichia coli using coupled-enzyme reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

The Antimicrobial Spectrum of 3-Hydroxypropionaldehyde (Reuterin): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypropionaldehyde, commonly known as reuterin, is a potent antimicrobial broad-spectrum aldehyde produced by certain strains of Lactobacillus reuteri during the anaerobic metabolism of glycerol.[1] This reactive compound exists in a dynamic equilibrium with its hydrated and dimeric forms and has demonstrated significant inhibitory and cidal activity against a wide array of microorganisms, including bacteria, fungi, protozoa, and viruses.[1] Its primary mechanism of action involves the induction of oxidative stress through the modification of thiol groups in microbial proteins and small molecules, leading to widespread cellular dysfunction.[2] This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, presenting quantitative data, detailed experimental protocols for its assessment, and visualizations of its mechanism of action and experimental workflows.

Antimicrobial Spectrum of this compound

This compound exhibits a broad and potent antimicrobial activity. The following tables summarize the minimum inhibitory concentrations (MICs) and minimum bactericidal/fungicidal concentrations (MBCs/MFCs) of this compound against various microorganisms as reported in the scientific literature.

Antibacterial Activity

This compound is effective against both Gram-positive and Gram-negative bacteria, including many pathogenic species.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Bacteria

| Bacterial Species | Strain | MIC (mM) | MBC (mM) | Reference(s) |

| Escherichia coli | K12 | 7.5 - 15 | 15 - 30 | [3] |

| Escherichia coli | O157:H7 | 10 | - | [4] |

| Salmonella enterica | Typhimurium | 10 | - | [4] |

| Shigella sonnei | - | 10 | - | [4] |

| Vibrio cholerae | - | 10 | - | [4] |

| Pseudomonas aeruginosa | - | 30.00 ± 1.63 µg/ml | - | [5] |

| Staphylococcus aureus | - | 20.00 ± 2.45 µg/ml | - | [5] |

| Staphylococcus aureus | - | - | 200 µl | [6] |

| Listeria monocytogenes | - | 0.9 - 9.1 | - | [3] |

| Listeria ivanovii | - | < 3.8 | < 3.8 | [3] |

| Clostridium difficile | - | < 1.9 | < 1.9 | [3] |

| Bacteroides vulgatus | - | < 1.9 | < 1.9 | [3] |

| Bacteroides thetaiotaomicron | - | 1.9 - 3.8 | 1.9 - 3.8 | [3] |

| Bifidobacterium longum | - | 1.9 - 3.8 | 1.9 - 3.8 | [3] |

| Fusobacterium nucleatum | - | - | - | [6] |

| Actinomyces israelii | - | 0.625 - 1.25 µl | 1.25 - 2.5 µl | [6] |

| Campylobacter jejuni | various | 1.5 - 3.0 µM (acrolein) | 1.5 - 5.8 µM (acrolein) | [7] |

| Campylobacter coli | various | 1.5 - 3.0 µM (acrolein) | 1.5 - 5.8 µM (acrolein) | [7] |

Note: Direct comparison of values between studies may be challenging due to variations in experimental conditions and the units used to express this compound concentration.

Antifungal Activity

This compound has demonstrated significant activity against a range of yeasts and molds, including common food spoilage organisms.

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against Fungi

| Fungal Species | Strain | MIC (mM) | MFC (mM) | Reference(s) |

| Aspergillus niger | - | 8 | - | [8] |

| Aspergillus versicolor | - | 0.1 - 7.8 | - | [9] |

| Penicillium expansum | - | 8-10 | - | [8] |

| Penicillium chrysogenum | - | 0.1 - 7.8 | - | [9] |

| Penicillium roqueforti | - | 0.1 - 7.8 | - | [9] |

| Fusarium culmorum | - | 4 | - | [8] |

| Candida albicans | - | ≤ 11 | ≤ 15.6 | [10][11] |

| Debaryomyces hansenii | - | ≤ 11 | ≤ 15.6 | [10][11] |

| Pichia anomala | - | ≤ 11 | ≤ 15.6 | [10][11] |

| Rhodotorula mucilaginosa | - | ≤ 11 | ≤ 15.6 | [10][11] |

| Yarrowia lipolytica | - | ≤ 11 | ≤ 15.6 | [10][11] |

Antiviral and Antiprotozoal Activity

The activity of this compound extends to viruses and protozoa, although quantitative data is less abundant in the literature.

Table 3: Antiviral and Antiprotozoal Activity of this compound

| Organism | Type | Observed Effect | Reference(s) |

| Influenza A virus (H1N1) | Virus | Virucidal and irreversible | [12] |

| Vesicular Stomatitis Virus (VSV) | Virus | Reversible inhibition of viral attachment | [12] |

| Newcastle Disease Virus (NDV) | Virus | Significant inhibition of replication | [12] |

| Herpes Simplex Virus (HSV) | Virus | Significant inhibition of replication | [12] |

| Coxsackievirus A6, A16 | Virus | Significant dose-dependent antiviral activity | [13][14] |

| Enterovirus 71 | Virus | Significant dose-dependent antiviral activity | [13][14] |

| Trypanosoma | Protozoa | Inhibitory activity reported | [15] |

Mechanism of Action

The primary antimicrobial mechanism of this compound is the induction of oxidative stress within microbial cells.[2] The highly reactive aldehyde group of 3-hydroxypropionaldehyde readily interacts with free thiol groups (-SH) present in amino acids (such as cysteine), peptides (like glutathione), and proteins.[2][16] This interaction leads to the formation of inactive derivatives and disrupts the cellular redox balance.

In bacteria such as E. coli, exposure to this compound triggers the expression of genes regulated by the OxyR regulon, a key component of the oxidative stress response.[2][17] This response, however, is often insufficient to overcome the widespread damage caused by this compound, ultimately leading to cell death. The depletion of crucial thiol-containing molecules disrupts numerous cellular processes, including enzyme function and DNA synthesis.[18]

Experimental Protocols

Standardized methods are crucial for accurately determining the antimicrobial activity of this compound. The following sections provide detailed protocols for common assays.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.

Materials:

-

Sterile 96-well microtiter plates

-

This compound stock solution of known concentration

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

-

Microbial culture in the logarithmic growth phase

-

Sterile saline or phosphate-buffered saline (PBS)

-

Micropipettes and sterile tips

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[4] Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Serial Dilutions: Add 100 µL of sterile broth to all wells of the microtiter plate except the first column. In the first column, add 200 µL of the this compound stock solution. Perform twofold serial dilutions by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last column of dilutions.

-

Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and a final inoculum density of approximately 2.5 x 10⁵ CFU/mL.

-

Controls:

-

Positive Control (Growth Control): A well containing 100 µL of broth and 100 µL of the microbial inoculum (no this compound).

-

Negative Control (Sterility Control): A well containing 200 µL of uninoculated broth.

-

-

Incubation: Incubate the plate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).[4]

-

Reading the MIC: After incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the well remains clear).[9] This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.[9]

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

This assay is performed after the MIC is determined to find the lowest concentration of this compound that kills 99.9% of the initial microbial inoculum.

Materials:

-

Results from the MIC assay

-

Sterile agar plates with appropriate growth medium

-

Sterile micropipettes and tips

-

Sterile spreader or inoculating loop

-

Incubator

Procedure:

-

Subculturing: Following the MIC determination, take a 10-100 µL aliquot from the wells corresponding to the MIC and each higher concentration that showed no visible growth.[19]

-

Plating: Spread the aliquot evenly onto the surface of an appropriate agar plate.[19]

-

Incubation: Incubate the plates under conditions suitable for the growth of the test microorganism.

-

Determining the MBC/MFC: After incubation, count the number of colonies on each plate. The MBC or MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[19]

Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity based on the diffusion of this compound through an agar medium.

Materials:

-

Sterile petri dishes

-

Appropriate agar medium (e.g., Mueller-Hinton Agar)

-

Microbial culture

-

Sterile swabs

-

Sterile cork borer or pipette tip

-

This compound solution of known concentration

-

Positive control (e.g., a known antibiotic) and negative control (e.g., the solvent for this compound)

-

Calipers or a ruler

Procedure:

-

Inoculation of Agar Plate: Using a sterile swab, evenly inoculate the entire surface of the agar plate with a standardized suspension of the test microorganism to create a bacterial lawn.[20][21]

-

Well Creation: Aseptically punch wells (typically 6-8 mm in diameter) into the agar using a sterile cork borer.[21]

-

Application of this compound: Carefully pipette a fixed volume (e.g., 50-100 µL) of the this compound solution into each well.[22] Also, add the positive and negative controls to separate wells.

-

Pre-diffusion: Allow the plates to stand at room temperature for 1-2 hours to permit the diffusion of the this compound into the agar.[22]

-

Incubation: Incubate the plates at the optimal temperature for the growth of the test microorganism for 18-24 hours.[20]

-

Measurement of Inhibition Zone: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters.[23] A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion

3-Hydroxypropionaldehyde (this compound) is a versatile and potent antimicrobial agent with a broad spectrum of activity against bacteria, fungi, protozoa, and viruses. Its mechanism of action, centered on the induction of oxidative stress, makes it an interesting candidate for further research and development in various applications, including food preservation and therapeutics. The standardized protocols provided in this guide offer a framework for the consistent and reliable evaluation of its antimicrobial efficacy. Further investigation into its antiviral and antiprotozoal properties, as well as in vivo studies, will be crucial in fully elucidating its potential.

References

- 1. Research Collection | ETH Library [research-collection.ethz.ch]

- 2. The antimicrobial compound this compound (3-hydroxypropionaldehyde) induces oxidative stress via interaction with thiol groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory activity spectrum of this compound produced by Lactobacillus reuteri against intestinal bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human-Derived Probiotic Lactobacillus reuteri Demonstrate Antimicrobial Activities Targeting Diverse Enteric Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound Demonstrates Potent Antimicrobial Activity Against a Broad Panel of Human and Poultry Meat Campylobacter spp. Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Production of this compound by Lactobacillus coryniformis and its antimicrobial activities | Journal of Dairy Research | Cambridge Core [cambridge.org]

- 10. Quantitative antifungal activity of this compound against food isolates of yeasts and moulds and its potential application in yogurt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Antiviral activity of Lactobacillus reuteri Protectis against Coxsackievirus A and Enterovirus 71 infection in human skeletal muscle and colon cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Production, Storage Stability, and Susceptibility Testing of this compound and Its Impact on the Murine Fecal Microbiome and Volatile Organic Compound Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. microchemlab.com [microchemlab.com]

- 20. hereditybio.in [hereditybio.in]

- 21. botanyjournals.com [botanyjournals.com]

- 22. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 23. researchgate.net [researchgate.net]

The Reuterin System: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Antimicrobial Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reuterin system, a potent and broad-spectrum antimicrobial agent produced by the probiotic bacterium Lactobacillus reuteri, has garnered significant attention in the scientific community. This complex and dynamic system, primarily composed of 3-hydroxypropionaldehyde (3-HPA), holds considerable promise for applications in food preservation, and as a therapeutic agent. This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, biosynthesis, and antimicrobial mechanism of the this compound system, with a focus on providing researchers and drug development professionals with the detailed information necessary to advance its study and application.

Chemical Structure and the Dynamic this compound System

The core component of the this compound system is 3-hydroxypropionaldehyde (3-HPA), an organic compound with the chemical formula HOCH₂CH₂CHO.[1] In aqueous solutions, 3-HPA exists in a dynamic equilibrium with several other molecules, collectively referred to as the "this compound system".[2][3] This system comprises:

-

3-Hydroxypropionaldehyde (3-HPA): The primary bioactive aldehyde.

-

1,1,3-Propanetriol (Hydrated 3-HPA): Formed by the hydration of the aldehyde group of 3-HPA.[3]

-

2-(2-hydroxyethyl)-4-hydroxy-1,3-dioxane (Cyclic Dimer of 3-HPA): A dimer that is more prevalent at high concentrations of 3-HPA.[3]

-

Acrolein: A highly reactive α,β-unsaturated aldehyde formed through the dehydration of 3-HPA.[2]

This equilibrium is a critical aspect of the this compound system, as the different components may contribute synergistically to its overall biological activity.

Physicochemical Properties

The physicochemical properties of 3-hydroxypropionaldehyde are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₆O₂ | [4] |

| Molar Mass | 74.07 g/mol | [4] |

| Appearance | Colorless to yellowish liquid | |

| Solubility | Soluble in water | [5] |

| CAS Number | 2134-29-4 | [4] |

Antimicrobial Activity

The this compound system exhibits broad-spectrum antimicrobial activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, fungi, and protozoa.[4][5] Its efficacy varies depending on the target microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms

| Microorganism | MIC (mM) | Reference(s) |

| Escherichia coli | 7.5 - 15 | [6] |

| Salmonella Newport | 1.35 | |

| Listeria ivanovii | 1.35 | [7] |

| Staphylococcus aureus | 18.25 | [5] |

| Campylobacter jejuni | 0.0015 - 0.003 (as acrolein) | [8] |

| Campylobacter coli | 0.0015 - 0.003 (as acrolein) | [8] |

| Lactobacillus species | 15 - 50 | [6] |

| Clostridium clostridioforme | 15 - 30 | [6] |

| Various Yeasts and Molds | ≤ 11 |

Stability of the this compound System

The stability of the this compound system is influenced by several factors, including temperature and pH. Understanding these parameters is crucial for its production, storage, and application.

Table 2: Stability of this compound Under Various Conditions

| Condition | Observation | Reference(s) |

| Temperature | Stable for at least 35 days at -20°C.[9] Stability decreases with increasing temperature. | [9][10] |

| pH | Effective over a wide pH range. Optimal production pH is often between 6.0 and 7.0.[1][11] | [1][11] |

| Storage in Water | Stable for at least 6 months at 4°C. | [10] |

Cytotoxicity

While a potent antimicrobial, the cytotoxicity of the this compound system is a critical consideration for its therapeutic applications.

Table 3: Cytotoxicity of this compound (IC50 Values)

| Cell Line | IC50 Value | Reference(s) |

| No significant cytotoxicity observed on various cell lines in some studies. | - | [12][13][14][15] |

| Note: Cytotoxicity can vary depending on the cell line, exposure time, and assay method. Further research is needed for a comprehensive toxicity profile. |

Biosynthesis of this compound

Lactobacillus reuteri produces this compound from glycerol in a one-step enzymatic reaction catalyzed by the coenzyme B12-dependent glycerol dehydratase.[16] This process is a key part of the propanediol-utilization (pdu) pathway.

Figure 1. Biosynthesis pathway of the this compound system from glycerol in Lactobacillus reuteri.

Antimicrobial Mechanism of Action: Induction of Oxidative Stress

The primary antimicrobial mechanism of the this compound system is the induction of oxidative stress within target cells.[16] This is achieved through the high reactivity of the aldehyde group in 3-HPA, which readily interacts with and depletes cellular thiol-containing molecules, such as glutathione and cysteine residues in proteins.[16]

This depletion of the cellular thiol pool disrupts the redox homeostasis, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative damage to vital cellular components, including proteins, lipids, and DNA.[2][4]

Figure 2. Signaling pathway of this compound-induced oxidative stress.

Evidence for this mechanism includes the observation that E. coli cells exposed to this compound exhibit an upregulation of genes in the OxyR regulon, a key regulator of the oxidative stress response.[16] Furthermore, mutant strains of E. coli lacking the oxyR gene are more susceptible to the antimicrobial effects of this compound.[16] The addition of exogenous thiol compounds, such as cysteine, can protect bacteria from the inhibitory effects of this compound, further supporting the role of thiol depletion in its mechanism of action.[16]

Experimental Protocols

Production of this compound from Lactobacillus reuteri

This protocol describes a typical two-step process for producing this compound.[1][3][17]

1. Cultivation of L. reuteri

-

Strain Activation: Revive a cryopreserved stock of a known this compound-producing L. reuteri strain in de Man, Rogosa and Sharpe (MRS) broth. Incubate at 37°C for 18-24 hours under anaerobic conditions.

-

Biomass Production: Subculture the activated strain into a larger volume of MRS broth and incubate at 37°C until the late logarithmic or early stationary phase of growth is reached.

-

Cell Harvesting: Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).

-

Cell Washing: Wash the cell pellet twice with a sterile phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.4) to remove residual medium components.

2. Glycerol Co-fermentation

-

Cell Suspension: Resuspend the washed cell pellet in a sterile aqueous glycerol solution (typically 250-300 mM).

-

Anaerobic Incubation: Incubate the cell suspension under anaerobic conditions at a controlled temperature (e.g., 37°C) for a defined period (e.g., 2-3 hours).

-

Collection of this compound-containing Supernatant: Centrifuge the suspension to pellet the cells. The supernatant, which contains the produced this compound, is then carefully collected and can be filter-sterilized.

Figure 3. Experimental workflow for the production of this compound.

Quantification of this compound

Colorimetric Method (Tryptophan-based Assay)

This method is based on the reaction of acrolein, a dehydration product of 3-HPA, with tryptophan in an acidic environment to produce a colored compound that can be measured spectrophotometrically.[3][17]

-

Sample Preparation: Mix the this compound-containing sample with a solution of tryptophan in hydrochloric acid.

-

Reaction: Incubate the mixture to allow for color development.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 560 nm).

-

Quantification: Determine the concentration of this compound by comparing the absorbance to a standard curve prepared with known concentrations of acrolein or a purified this compound standard.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a more specific and accurate method for the quantification of 3-HPA and its related compounds.[9][18]

-

Instrumentation: An HPLC system equipped with a refractive index detector (RID) is commonly used.

-

Column: An ion-exclusion column (e.g., Aminex HPX-87H) is typically employed.

-

Mobile Phase: A dilute acid solution (e.g., 5 mM H₂SO₄) is used as the mobile phase.

-

Analysis: The sample is injected into the HPLC system, and the retention time and peak area of 3-HPA are compared to those of a known standard for quantification.

Conclusion

The this compound system represents a fascinating and potent antimicrobial agent with significant potential. Its complex, dynamic nature and its mechanism of action centered on inducing oxidative stress provide a unique approach to combating a broad range of microorganisms. The detailed understanding of its chemical structure, properties, and the protocols for its production and analysis outlined in this guide are intended to serve as a valuable resource for the scientific community. Further research into optimizing its production, elucidating its full toxicological profile, and exploring its therapeutic and preservative applications is warranted and holds the promise of significant advancements in both medicine and food science.

References

- 1. Influence of Operating Conditions on this compound Production Using Resting Cells of Limosilactobacillus reuteri DPC16 [mro.massey.ac.nz]

- 2. researchgate.net [researchgate.net]

- 3. Production of this compound by Lactobacillus coryniformis and its antimicrobial activities | Journal of Dairy Research | Cambridge Core [cambridge.org]

- 4. The antimicrobial compound this compound (3-hydroxypropionaldehyde) induces oxidative stress via interaction with thiol groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into the Mechanisms of this compound against Staphylococcus aureus Based on Membrane Damage and Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitory activity spectrum of this compound produced by Lactobacillus reuteri against intestinal bacteria. [folia.unifr.ch]

- 7. researchgate.net [researchgate.net]

- 8. sphinxsai.com [sphinxsai.com]

- 9. researchgate.net [researchgate.net]

- 10. Production, Storage Stability, and Susceptibility Testing of this compound and Its Impact on the Murine Fecal Microbiome and Volatile Organic Compound Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. 3-Hydroxypropionaldehyde (3-HPA) quantification by HPLC using a synthetic acrolein-free 3-hydroxypropionaldehyde system as analytical standard - RSC Advances (RSC Publishing) [pubs.rsc.org]

Discovery and isolation of Reuterin from glycerol fermentation

An In-depth Exploration of Glycerol Fermentation for the Production of a Broad-Spectrum Antimicrobial

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and production of reuterin, a potent broad-spectrum antimicrobial compound derived from the glycerol fermentation by Lactobacillus reuteri. This document details the underlying biochemical pathways, comprehensive experimental protocols for production and purification, and quantitative data to support research and development efforts.

Introduction

This compound (3-hydroxypropionaldehyde or 3-HPA) is a powerful antimicrobial agent produced by certain strains of the probiotic bacterium Lactobacillus reuteri during the anaerobic fermentation of glycerol.[1] First described in the late 1980s, this compound has garnered significant interest due to its wide range of activity against pathogenic bacteria (both Gram-positive and Gram-negative), fungi, and protozoa.[1][2][3] This makes it a promising candidate for applications in food preservation and as a potential therapeutic agent.[1][4] this compound exists in a dynamic equilibrium with its hydrated monomer and a cyclic dimer in aqueous solutions.[5][6] The antimicrobial activity is largely attributed to the aldehyde group of 3-HPA, which is highly reactive and can induce oxidative stress in target cells by modifying thiol groups in proteins and small molecules.[5][7]

Biochemical Pathway of this compound Production

The synthesis of this compound is a key part of the metabolic pathway that allows L. reuteri to utilize glycerol as an external electron acceptor, regenerating NAD+ from NADH.[5] This process is catalyzed by a coenzyme B12-dependent glycerol dehydratase. The core of this pathway involves the conversion of glycerol to 3-hydroxypropionaldehyde (this compound). A portion of the this compound is then further reduced to 1,3-propanediol.

Caption: Metabolic pathway of glycerol fermentation to this compound and 1,3-propanediol by Lactobacillus reuteri.

Experimental Protocols

The production and isolation of this compound is typically achieved through a two-step fermentation process followed by purification.

I. Production of this compound

This phase involves the cultivation of a this compound-producing L. reuteri strain to generate sufficient biomass, followed by the fermentation of glycerol with the harvested cells.

A. Cultivation of Lactobacillus reuteri

-

Strain Activation: A cryopreserved stock of a known this compound-producing L. reuteri strain (e.g., DSM 20016, DSM 17938) is inoculated into De Man, Rogosa and Sharpe (MRS) broth.[1] The culture is incubated at 37°C for 24 hours under static or anaerobic conditions.[1]

-

Biomass Production: The activated culture is subcultured into a larger volume of MRS broth. For potentially higher productivity, gMRS broth containing 20 mM glycerol can be used.[1][8] The culture is incubated at 37°C until it reaches the late logarithmic or early stationary phase of growth, which is typically between 16-24 hours.[1]

-

Cell Harvesting: The bacterial cells are harvested by centrifugation (e.g., 9800 x g for 10 minutes).[1]

-

Cell Washing: The cell pellet is washed twice with a sterile phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.4) to remove any residual media components.[1]

B. Glycerol Fermentation

-

Cell Suspension: The washed cell pellet is resuspended in a sterile glycerol solution. The concentration of glycerol can be optimized, with studies showing effective production at concentrations ranging from 200 mM to 600 mM.[8][9][10]

-

Incubation: The cell suspension is incubated under anaerobic conditions at a controlled temperature, typically between 30°C and 37°C, for a period of 1 to 24 hours.[11][12][13]

-

Supernatant Collection: After incubation, the suspension is centrifuged to pellet the bacterial cells. The resulting supernatant, which contains the this compound, is carefully collected.[5][14]

II. Isolation and Purification of this compound

The collected supernatant can be used directly in some applications, or this compound can be further purified.

-

Filtration: The this compound-containing supernatant is filter-sterilized using a 0.22 µm pore-size membrane filter to remove any remaining bacterial cells.[14]

-

Chromatography: High-performance liquid chromatography (HPLC) is a common method for purifying this compound.[4][5][15][16] A silica gel 60 column can also be utilized for purification.[8]

-

HPLC Conditions (Example): An Aminex HPX-87H ion exclusion column can be used with a mobile phase of dilute sulfuric acid (e.g., 10 mM) at room temperature with a flow rate of 0.6 ml/min.[5] Detection can be achieved using UV absorbance (210 nm) and refractive index detectors.[5]

-

Silica Gel Chromatography (Example): A silica gel 60 column can be equilibrated with an acetonitrile/water mixture (e.g., 70:30 v/v). The cell-free supernatant is applied to the column, and this compound is eluted with the same solvent.[8]

-

III. Quantification of this compound

Accurate quantification of this compound is crucial for process optimization and characterization of its biological activity.

A. Colorimetric Method

This method is based on the reaction of acrolein, a dehydration product of 3-HPA, with tryptophan.[8]

-

A sample of the this compound solution is mixed with ethanol and a tryptophan solution.

-

Concentrated hydrochloric acid is added, and the mixture is incubated at 40°C for 30 minutes.[8]

B. High-Performance Liquid Chromatography (HPLC)

HPLC provides a more direct and specific method for quantifying this compound.[1] The conditions are similar to those used for purification, and quantification is achieved by comparing the peak area to a standard curve.

Experimental Workflow Diagram

Caption: Experimental workflow for the production, isolation, and quantification of this compound.

Quantitative Data Summary

The yield of this compound is influenced by several factors, including the specific L. reuteri strain, initial glycerol concentration, biomass concentration, pH, and temperature.

This compound Production Under Various Conditions

| L. reuteri Strain | Initial Glycerol (mM) | Biomass | Temperature (°C) | pH | This compound Yield (mM) | Reference |

| WBB05 | 200 | - | 20 | - | ~120 | [8] |

| DPC16 | 300 | 21 g/L | 30 | 6.2 | - | [12][17] |

| DSM 20016 | 100 | 8 log CFU/mL | 37 | - | 68.39 | [18] |

| DSM 17938 | 100 | 8 log CFU/mL | 37 | - | 30.00 | [18] |

| PTA4_C4 | 600 | - | 25 | - | 330.2 ± 14.9 | [9][10] |

| PT6_F1 | 600 | - | 25 | - | 156.9 ± 11.0 | [9][10] |

| SD2112 | 600 | - | 25 | - | 432.9 ± 9.0 | [9][10] |

Antimicrobial Activity of this compound (MIC Values)

The minimum inhibitory concentration (MIC) of this compound has been determined for a variety of microorganisms.

| Microorganism | MIC Range (mM) | Reference |

| Escherichia coli | 7 - 15 | [2] |

| Lactobacillus spp. | 15 - 40 | [2] |

| Bacteroides vulgatus | < 1.9 | [2] |

| Clostridium difficile | < 1.9 | [2] |

| Bifidobacterium spp. | 1.9 - 3.8 | [2] |

| Penicillium camemberti | 0.125 | [8] |

Conclusion

The production of this compound from glycerol by Lactobacillus reuteri represents a fascinating and potentially valuable biotechnological process. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this broad-spectrum antimicrobial compound. Further research into optimizing fermentation conditions, scaling up production, and exploring novel applications will be crucial in harnessing the benefits of this compound for human health and food safety.

References

- 1. benchchem.com [benchchem.com]

- 2. Inhibitory activity spectrum of this compound produced by Lactobacillus reuteri against intestinal bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Production and isolation of this compound, a growth inhibitor produced by Lactobacillus reuteri | Semantic Scholar [semanticscholar.org]

- 5. The antimicrobial compound this compound (3-hydroxypropionaldehyde) induces oxidative stress via interaction with thiol groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The antimicrobial compound this compound (3-hydroxypropionaldehyde) induces oxidative stress via interaction with thiol groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Production of this compound by Lactobacillus coryniformis and its antimicrobial activities | Journal of Dairy Research | Cambridge Core [cambridge.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Frontiers | Isolation and Comparative Genomic Analysis of this compound-Producing Lactobacillus reuteri From the Chicken Gastrointestinal Tract [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound Isolated from Lactobacillus reuteri Indonesian Strain Affected Interleukin-8 and Human Beta Defensin-2 on Pathogens Induced-HaCat Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Production and isolation of this compound, a growth inhibitor produced by Lactobacillus reuteri - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. researchgate.net [researchgate.net]

- 18. This compound-producing Limosilactobacillus reuteri: Optimization of in situ this compound production in alginate-based filmogenic solutions - PMC [pmc.ncbi.nlm.nih.gov]

Factors Influencing In Vivo Reuterin Production by Gut Microbiota: A Technical Guide

Executive Summary

Reuterin, a potent, broad-spectrum antimicrobial compound produced by Limosilactobacillus reuteri, holds significant promise as a therapeutic agent for modulating the gut microbiota and combating pathogens. Comprising a dynamic equilibrium of 3-hydroxypropionaldehyde (3-HPA) forms, its production in vivo is not guaranteed and depends on a complex interplay of substrate availability, environmental conditions, microbial interactions, and strain-specific genetic factors.[1] This technical guide provides an in-depth analysis of the core factors influencing this compound synthesis within the gastrointestinal tract. It synthesizes quantitative data, details key experimental protocols, and visualizes critical pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals aiming to harness the therapeutic potential of this compound.

Introduction

Limosilactobacillus reuteri (formerly Lactobacillus reuteri), a natural inhabitant of the human gut, produces the antimicrobial system known as this compound during the anaerobic metabolism of glycerol.[1][2] this compound is a mixture of 3-HPA, its hydrate, and its dimer.[1] It exhibits inhibitory activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, fungi, and protozoa.[2][3][4] This broad-spectrum activity, which is not significantly affected by proteases or environmental pH, makes this compound a compelling alternative to traditional antibiotics, particularly in the context of rising antibiotic resistance.[1]

The efficacy of L. reuteri as a probiotic is often linked to its ability to produce this compound directly within the gut, thereby exerting a localized antimicrobial effect and providing a competitive advantage.[2][3][5] However, the mere presence of the bacterium is insufficient for this compound synthesis. Understanding the specific conditions that govern its production in vivo is critical for the rational design of probiotic therapies and synbiotic formulations aimed at maximizing therapeutic outcomes.

The Core Biosynthetic Pathway

The synthesis of this compound is a single-step enzymatic reaction. The key enzyme, a co-enzyme B12-dependent glycerol dehydratase (GDHt), catalyzes the conversion of glycerol into 3-HPA.[6][7] This process is the first step in a two-step pathway where 3-HPA can be further reduced to 1,3-propanediol (1,3-PD) by a propanediol dehydrogenase, a reaction that depends on the availability of NAD+.[6][7] The accumulation of this compound occurs when the rate of its production from glycerol exceeds its conversion to 1,3-PD.

References

- 1. Glycerol-derived this compound regulates human intestinal microbiota and metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The antimicrobial compound this compound (3-hydroxypropionaldehyde) induces oxidative stress via interaction with thiol groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory activity spectrum of this compound produced by Lactobacillus reuteri against intestinal bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Factors affecting the composition of the gut microbiota, and its modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transcriptome Analysis of Glycerin Regulating this compound Production of Lactobacillus reuteri - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Physiological Role of Reuterin in Microbial Ecological Balance: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Reuterin, a potent and broad-spectrum antimicrobial compound produced by Limosilactobacillus reuteri from glycerol, plays a pivotal role in shaping microbial ecosystems. This technical guide provides an in-depth exploration of the physiological functions of this compound, its mechanism of action, and its impact on microbial ecological balance. Synthesizing current research, this document details the production and quantification of this compound, summarizes its antimicrobial efficacy through quantitative data, and outlines its influence on complex microbial communities, including the gut microbiota and biofilms. Detailed experimental protocols and visual representations of key pathways are provided to support further research and development in the fields of microbiology, probiotics, and novel antimicrobial strategies.

Introduction

Limosilactobacillus reuteri (formerly Lactobacillus reuteri), a prominent member of the gastrointestinal microbiota in many vertebrates, produces a unique antimicrobial system known as this compound.[1][2][3] This system is a dynamic equilibrium of 3-hydroxypropionaldehyde (3-HPA) and its hydrated and dimerized forms.[1][2][4][5] The production of this compound is a key factor in the probiotic activity of L. reuteri, enabling it to modulate its microbial environment and confer a competitive advantage.[1][6] this compound exhibits broad-spectrum antimicrobial activity against a wide array of microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, fungi, and protozoa, while L. reuteri itself remains relatively resistant.[2][7][8] This selective toxicity makes this compound a fascinating subject for understanding microbial ecology and for the development of novel therapeutic and food preservation strategies.[2][9]

The this compound System: Production and Chemical Nature

This compound is not a single molecule but a complex, aqueous mixture of compounds in dynamic equilibrium, primarily consisting of 3-hydroxypropionaldehyde (3-HPA), its hydrate (1,1,3-propanetriol), and its dimer (2-(2-hydroxyethyl)-4-hydroxy-1,3-dioxane).[1][10][11] The principal antimicrobial component is believed to be 3-HPA, a highly reactive aldehyde.[2][11]

Biosynthesis of this compound

The synthesis of this compound is an anaerobic process catalyzed by the coenzyme B12-dependent glycerol dehydratase, encoded by the pduC gene.[1] This enzyme converts glycerol, the primary substrate, into 3-HPA.[1][9] This process occurs as an intermediate step in the conversion of glycerol to 1,3-propanediol, a pathway that allows the regeneration of NAD+ from NADH.[1][7] The production of this compound is influenced by several factors, including the availability of glycerol, the specific strain of L. reuteri, temperature, pH, and the presence of other microorganisms.[12][13] Notably, direct contact with other bacteria, such as Escherichia coli, can stimulate this compound production by L. reuteri.[1][12][14]

Caption: Biosynthetic pathway of this compound from glycerol in L. reuteri.

Mechanism of Antimicrobial Action

The antimicrobial activity of this compound is multifaceted, targeting multiple cellular processes. The primary mechanism is believed to be the induction of oxidative stress.[1][10][14] The highly reactive aldehyde group of 3-HPA readily interacts with free thiol groups in proteins and small molecules, such as glutathione.[1][10][14] This interaction disrupts the intracellular redox balance, leading to the accumulation of reactive oxygen species (ROS) that the cell cannot manage, ultimately causing cell death.[10]

Key consequences of this compound's mechanism of action include:

-

Enzyme Inactivation: By modifying thiol groups in enzymes, this compound can inhibit critical metabolic pathways. One proposed target is ribonucleotide reductase, an enzyme essential for DNA synthesis, which may be competitively inhibited by the dimer form of 3-HPA.[7]

-

Membrane Damage: this compound can cause a loss of cell membrane integrity, leading to increased permeability and the leakage of intracellular components.[15][16]

-

DNA Damage: Studies have shown that this compound can induce DNA damage in susceptible bacteria.[10][15]

-

Metabolic Disruption: Metabolomic analyses have revealed that this compound significantly alters metabolic pathways related to lipid, amino acid, and carbohydrate metabolism.[11][16]

Caption: Proposed mechanism of antimicrobial action of this compound.

Quantitative Antimicrobial Activity of this compound

This compound exhibits a broad spectrum of activity, with Gram-negative bacteria generally being more sensitive than Gram-positive bacteria.[2] The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against various microorganisms as reported in the literature.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacteria

| Microorganism | Strain | MIC | Reference |

| Escherichia coli | K12 | 16.5 µM (acrolein) | [17] |

| Escherichia coli | DH5α | 2 units/ml | [1] |

| Escherichia coli | BW25113 | 1.15 mM | [15] |

| Campylobacter jejuni | Various | 1.5 - 3.0 µM (acrolein) | [17] |

| Campylobacter coli | Various | 1.5 - 3.0 µM (acrolein) | [17] |

| Clostridium difficile | CD630 | - | [1] |

| Enterococcus spp. | - | 7.5 mM | [2] |

| Eubacterium spp. | - | 7.5 mM | [2] |

| Bacteroides spp. | - | 7.5 mM | [2] |

| Lactobacillus spp. | Various | 15 - 50 mM | [18] |

| Staphylococcus aureus | - | 18.25 mM | [11] |

| Staphylococcus aureus | - | 100 µg/mL | [19] |

| Candida albicans | - | 25 µg/mL | [19] |

Table 2: Minimum Inhibitory and Fungicidal Concentrations (MIC/MFC) of this compound against Fungi

| Microorganism | MIC (mM) | MFC (mM) | Reference |

| Various Food Isolates (Yeasts & Molds) | ≤ 11 | ≤ 15.6 | [20] |

Role in Microbial Ecological Balance

This compound is a key modulator of microbial communities, influencing the composition and function of the microbiota in various environments.

Impact on Gut Microbiota

In the gastrointestinal tract, this compound contributes to the competitive fitness of L. reuteri.[21] By inhibiting the growth of a wide range of bacteria, this compound helps to maintain a balanced gut microbiota and can prevent the overgrowth of potential pathogens.[3] In vitro studies using human fecal fermentation models have shown that this compound can:

-

Increase the abundance of Proteobacteria and Bacteroidetes.[4][5]

-

Decrease the relative abundance of Escherichia-Shigella and Desulfovibrio.[22]

-

Increase the relative abundance of beneficial genera like Phascolarctobacterium, Bacteroides, and Lactobacillus.[22]

-

Completely inhibit the production of hydrogen (H₂) and ammonia (NH₃).[4][5]

-

Significantly enhance the synthesis of branched-chain short-chain fatty acids (SCFAs).[4][5]

Anti-Biofilm Activity

Bacterial biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. This compound has demonstrated significant activity against biofilms of various pathogens. For instance, this compound at a concentration of 100 µg/mL has been shown to be effective in preventing the formation of and eradicating biofilms of endodontic pathogens such as Enterococcus faecalis, Fusobacterium nucleatum, Porphyromonas gingivalis, and Candida albicans.[23] Similarly, this compound at concentrations as low as 12.5 µg/mL can significantly inhibit both single- and mixed-species biofilms of periodontal pathogens.[24]

Caption: Ecological roles of this compound in microbial communities.

Experimental Protocols

Production and Purification of this compound

This protocol describes a two-step process for generating a cell-free this compound-containing supernatant.

Materials:

-

This compound-producing L. reuteri strain (e.g., ATCC 55730, DSM 20016)

-

MRS broth

-

Glycerol (sterile solution, e.g., 250 mM)

-

50 mM Sodium Phosphate Buffer (pH 7.4)

-

Centrifuge and sterile tubes

-

Incubator (37°C)

-

Sterile filter (0.22 µm)

Procedure:

-

Cell Culture: Inoculate the L. reuteri strain into MRS broth and incubate anaerobically at 37°C until the culture reaches the stationary phase (e.g., 16 hours).[25]

-

Cell Harvesting: Harvest the bacterial cells by centrifugation (e.g., 1500 x g for 10 minutes at 20°C).[25]

-

Washing: Wash the cell pellet twice with 50 mM sodium phosphate buffer (pH 7.4) to remove residual media components.[1]

-

Glycerol Bioconversion: Resuspend the washed cell pellet in a sterile glycerol solution (e.g., 250 mM). The cell density can be approximately 150 mg wet weight per 15 ml of glycerol solution.[1]

-

Incubation: Incubate the cell suspension at 37°C for 2 hours under anaerobic conditions.[1][25]

-

Supernatant Collection: Remove the cells by centrifugation (e.g., 8000 x g for 10 minutes at 4°C).[25]

-

Sterilization: Filter-sterilize the supernatant through a 0.22 µm filter to obtain a cell-free this compound solution. Store at -20°C for further use.[25]

Quantification of this compound

6.2.1. Colorimetric Assay